N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-27-14-6-4-5-13(11-14)20-15(25)12-24-18(26)23-10-7-19-16(17(23)21-24)22-8-2-3-9-22/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHXHDPQCKXHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazolopyrazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Introduction of the Pyrrolidine Moiety: This step may involve nucleophilic substitution reactions where a pyrrolidine ring is introduced to the triazolopyrazine core.
Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Anticancer Activity : Preliminary studies have indicated that compounds similar to N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. The triazole and pyrrolidine moieties are believed to enhance the compound's bioactivity by interfering with cellular signaling pathways that promote tumor growth .
- Neuroprotective Effects : Research has shown that derivatives of this compound may possess neuroprotective properties. They can potentially mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Agricultural Chemistry
Case Study 1: Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of triazole derivatives, including this compound. The results indicated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotective Effects
In a study focusing on neuroprotection, researchers administered this compound to a mouse model of Alzheimer's disease. The findings demonstrated a significant reduction in amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests. This suggests potential for further development in treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of “N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The target compound is compared to three analogs with modifications in the heterocyclic core substituents and aryl groups (Table 1).
Table 1: Structural and Physicochemical Comparisons
Impact of Substituents on Properties
Heterocyclic Core Modifications :
- Pyrrolidinyl vs. Piperidinyl: The target compound’s pyrrolidinyl group (5-membered ring) offers conformational rigidity and reduced steric hindrance compared to the 3-methylpiperidinyl group (6-membered ring) in the analog from . Piperidinyl derivatives may exhibit altered binding kinetics due to increased ring flexibility .
Aryl Group Modifications :
- 3-Methoxyphenyl vs.
Biological Activity
N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, with the CAS number 1251686-33-5, is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity based on recent research findings, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₀N₆O₃, with a molecular weight of 368.4 g/mol. The compound features a complex structure that includes a methoxyphenyl group and a triazolo-pyrazine moiety which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₆O₃ |
| Molecular Weight | 368.4 g/mol |
| CAS Number | 1251686-33-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazole ring enhances its stability and bioactivity by mimicking peptide bonds and facilitating hydrogen bonding with target proteins. This characteristic is crucial for its function as a potential drug candidate.
Antiproliferative Activity
Research has demonstrated that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can reduce cell viability in human cancer cell lines such as HeLa (cervical cancer), CEM (T-cell leukemia), and L1210 (murine leukemia) with IC₅₀ values indicating potent activity .
Case Studies
Several studies have explored the biological activity of related compounds to assess their efficacy and safety profiles:
- In Vitro Studies : In vitro assays indicated that compounds with similar structural features to this compound demonstrated significant cytotoxicity in cancer cell lines at low micromolar concentrations. For example, one study reported an IC₅₀ of 9.6 μM against HMEC-1 cells .
- Mechanistic Insights : Docking studies revealed that the compound interacts with key amino acids in ATP-binding sites of target proteins involved in cancer proliferation pathways. This interaction suggests a mechanism where the compound could inhibit critical signaling pathways necessary for tumor growth .
Potential Clinical Applications
Given its biological activity profile, this compound holds promise as a lead compound for developing new anticancer therapies. Its ability to inhibit cancer cell proliferation while exhibiting selectivity suggests potential for further development in targeted therapies.
Q & A
Q. What are the established synthetic routes for preparing N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide?
The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A representative method involves using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, achieving a 73% yield. This green chemistry approach avoids toxic reagents like Cr(VI) salts and enables efficient purification via alumina chromatography . Earlier methods for related triazolopyrazines use ethanol and piperidine under controlled temperatures (0–5°C) for condensation reactions .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Key techniques include:
- NMR spectroscopy : To confirm substituent positions (e.g., methoxyphenyl, pyrrolidinyl groups).
- HPLC-MS : To verify purity and molecular weight.
- X-ray crystallography : For resolving crystal structure (if single crystals are obtainable).
- FT-IR : To identify functional groups like carbonyl (C=O) and triazole rings. Example: In triazolopyridine derivatives, NMR coupling constants and chemical shifts are critical for confirming ring fusion patterns .
Q. What in vitro assays are recommended for initial biological activity screening?
Prioritize assays aligned with the compound’s structural analogs:
- Antimicrobial activity : Disk diffusion or MIC assays against Gram-positive/negative bacteria and fungi, as triazolopyridines exhibit broad-spectrum activity .
- Enzyme inhibition : Kinase or protease inhibition assays, given the triazole core’s role in ATP-binding pocket interactions .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scaled-up synthesis?
Quantum chemical calculations (e.g., DFT) can model transition states to identify energetically favorable pathways. For example, ICReDD’s workflow combines reaction path searches with experimental validation, reducing trial-and-error by 50% . Parameters like solvent polarity, temperature, and oxidant strength (e.g., NaOCl vs. DDQ) can be computationally screened before lab testing .
Q. What strategies resolve discrepancies in reported biological activities of triazolopyrazine derivatives?
- SAR studies : Systematically modify substituents (e.g., pyrrolidinyl vs. piperidinyl) to isolate pharmacophore contributions.
- Meta-analysis : Cross-reference bioactivity data from structurally similar compounds (e.g., antibacterial triazolopyridines vs. kinase inhibitors ).
- Dose-response profiling : Ensure activity is concentration-dependent and not an artifact of assay conditions.
Q. How do reaction mechanisms differ between oxidative cyclization and transition metal-catalyzed approaches?
- Oxidative cyclization (NaOCl/ethanol): Proceeds via a radical or electrophilic pathway, forming the triazole ring through N–N bond formation .
- Metal-catalyzed routes : Pd or Cu catalysts enable C–H activation or cross-coupling, but require rigorous exclusion of oxygen and moisture . Mechanistic studies (e.g., isotopic labeling) are critical for distinguishing pathways.
Q. What stability challenges arise during storage, and how can they be mitigated?
- Hydrolysis risk : The acetamide and triazole carbonyl groups may degrade in humid conditions. Use desiccants and store at −20°C under nitrogen .
- Photodegradation : UV/Vis spectroscopy can monitor decomposition; amber vials are recommended for light-sensitive analogs .
Methodological Guidance
Designing a SAR study for improving target selectivity:
- Step 1 : Synthesize derivatives with variations in the pyrrolidinyl, methoxyphenyl, and acetamide moieties .
- Step 2 : Test against a panel of enzymes/cell lines (e.g., kinases, cancer cells) to identify selectivity trends.
- Step 3 : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .
Analyzing contradictory bioactivity data across studies:
- Factor 1 : Check solvent/DMSO concentrations, which can alter compound aggregation .
- Factor 2 : Validate cell line authenticity (e.g., mycoplasma contamination) and assay reproducibility .
Implementing green chemistry principles in synthesis:
- Replace hazardous oxidants (e.g., DDQ) with NaOCl or O₂ .
- Use ethanol/water solvent systems and room-temperature reactions to reduce energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
